1-(2-CHLORO-3,6-DIFLUOROPHENYL)ETHAN-1-OL
Overview
Description
1-(2-CHLORO-3,6-DIFLUOROPHENYL)ETHAN-1-OL is a chiral compound with significant applications in the pharmaceutical industry. It is a white solid with a strong chlorine odor and is sparingly soluble in water but soluble in organic solvents such as ethanol and dimethylformamide. This compound is particularly notable for its role as an intermediate in the synthesis of various pharmaceuticals, including the anticoagulant drug ticagrelor .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-CHLORO-3,6-DIFLUOROPHENYL)ETHAN-1-OL can be synthesized through the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone. This reduction is typically catalyzed by ketoreductases (KREDs), which offer high enantioselectivity and yield . The reaction conditions often involve the use of toluene as a solvent and oxazaborolidine as the reducing agent, formed by mixing (S)-diphenylprolinol and trimethoxy borane, followed by borane dimethylsulfide .
Industrial Production Methods: In industrial settings, the production of this compound often employs biocatalytic approaches using engineered ketoreductases. These enzymes are optimized for high activity and stability, allowing for efficient conversion of the ketone precursor to the desired alcohol . The process typically involves the use of whole microbial cells expressing the ketoreductase enzyme, which can achieve high conversion rates and enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions: 1-(2-CHLORO-3,6-DIFLUOROPHENYL)ETHAN-1-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products:
Oxidation: 2-Chloro-1-(3,4-difluorophenyl)ethanone.
Reduction: 1-(2-Chloro-3,6-difluorophenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-CHLORO-3,6-DIFLUOROPHENYL)ETHAN-1-OL has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a crucial intermediate in the production of ticagrelor, an anticoagulant used to prevent thrombotic events.
Industry: The compound is employed in the manufacture of various pharmaceuticals and fine chemicals
Mechanism of Action
The primary mechanism of action of 1-(2-CHLORO-3,6-DIFLUOROPHENYL)ETHAN-1-OL involves its role as an intermediate in the synthesis of ticagrelor. Ticagrelor acts as a reversible antagonist of the P2Y12 receptor on platelets, inhibiting platelet aggregation and preventing thrombotic events . The molecular targets and pathways involved include the inhibition of ADP-induced platelet activation and aggregation .
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)ethanol
- 1-(2,4-Difluorophenyl)ethanol
- 1-(2,6-Difluorophenyl)ethanol
Comparison: 1-(2-CHLORO-3,6-DIFLUOROPHENYL)ETHAN-1-OL is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical and physical properties. Compared to its analogs, this compound exhibits higher reactivity in nucleophilic substitution reactions and greater stability under oxidative conditions .
Properties
CAS No. |
756520-68-0 |
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Molecular Formula |
C8H7ClF2O |
Molecular Weight |
192.59 g/mol |
IUPAC Name |
1-(2-chloro-3,6-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7ClF2O/c1-4(12)7-5(10)2-3-6(11)8(7)9/h2-4,12H,1H3 |
InChI Key |
PVYXVSCCCRLFHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)F)O |
Origin of Product |
United States |
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